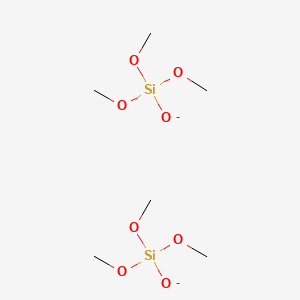
C6H18O8Si2-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethyl diorthosilicate, also known as hexamethoxy disiloxane, is an organosilicon compound with the molecular formula C₆H₁₈O₇Si₂. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions. This compound is known for its volatility and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethyl diorthosilicate can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of water. The reaction proceeds as follows: [ 2 \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow 2 \text{HCl} + \text{O}(\text{Si}(\text{CH}_3)_3)_2 ] This reaction involves the addition of trimethylsilyl chloride to purified water, resulting in the formation of hexamethyl diorthosilicate and hydrochloric acid as a byproduct .
Industrial Production Methods
In industrial settings, hexamethyl diorthosilicate is produced using similar hydrolysis methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is typically stored under an inert atmosphere to prevent degradation and maintain its reactivity.
Chemical Reactions Analysis
Types of Reactions
Hexamethyl diorthosilicate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms siloxane bonds through the elimination of methanol.
Substitution: Reacts with nucleophiles to replace methoxy groups with other functional groups.
Common Reagents and Conditions
Acidic or Basic Catalysts: Used to facilitate hydrolysis and condensation reactions.
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Major Products Formed
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Hexamethyl diorthosilicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of hexamethyl diorthosilicate involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. This reactivity is exploited in various applications, including the synthesis of silicone-based materials and the modification of surfaces.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisiloxane: An organosilicon compound with similar reactivity but different molecular structure.
Bis(trimethylsilyl)amine: Another organosilicon compound used in similar applications but with distinct chemical properties.
Uniqueness
Hexamethyl diorthosilicate is unique due to its high reactivity and ability to form stable siloxane bonds. This makes it particularly valuable in the synthesis of silicone-based materials and as a reagent in organic synthesis. Its volatility and reactivity also distinguish it from other similar compounds, making it a versatile intermediate in various chemical processes.
Properties
Molecular Formula |
C6H18O8Si2-2 |
|---|---|
Molecular Weight |
274.37 g/mol |
IUPAC Name |
trimethoxy(oxido)silane |
InChI |
InChI=1S/2C3H9O4Si/c2*1-5-8(4,6-2)7-3/h2*1-3H3/q2*-1 |
InChI Key |
MGSTVXOYCXLOEV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]([O-])(OC)OC.CO[Si]([O-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















